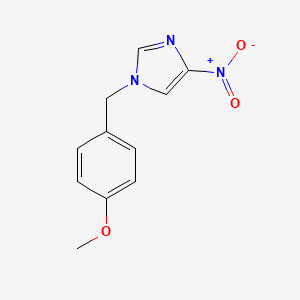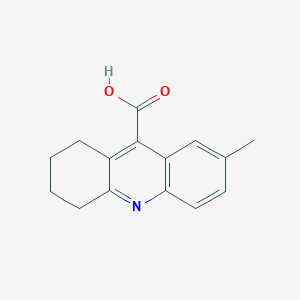
Acide 7-méthyl-1,2,3,4-tétrahydro-acridine-9-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a derivative of acridine, a heterocyclic compound that has been the subject of various chemical studies due to its potential pharmacological properties. While the provided papers do not directly discuss 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, they do provide insights into related compounds that can help infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related acridine derivatives has been explored in the literature. For instance, the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was achieved through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids . This method could potentially be adapted for the synthesis of 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid by modifying the starting materials and reaction conditions to incorporate the 7-methyl group and the appropriate carboxylic acid moiety.
Molecular Structure Analysis
The molecular structure of acridine derivatives is crucial for understanding their chemical behavior and potential biological activity. The structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a compound similar to 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, was determined using X-ray structural analysis . Such analysis provides detailed information about the arrangement of atoms within the molecule, which is essential for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of acridine derivatives can be studied through various chemical reactions. For example, the bromination and azo-coupling reactions of new 1,3-dihydroxyacridine-9-carboxylic acids were investigated . These reactions are important for functionalizing the acridine core and could be relevant for the chemical modification of 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid to enhance its properties or to create novel derivatives for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of acridine derivatives are influenced by their molecular structure. Computer simulation was utilized to predict the pharmacokinetic and toxic properties of synthesized acridine compounds . Such simulations are valuable for assessing the potential efficacy and safety of new chemical entities before they are subjected to experimental testing. The physical properties, such as solubility, melting point, and stability, are also critical for the practical application and handling of these compounds.
Applications De Recherche Scientifique
Recherche en protéomique
“Acide 7-méthyl-1,2,3,4-tétrahydro-acridine-9-carboxylique” est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans l'analyse de la structure, des interactions et des modifications des protéines.
Intercalation de l'ADN
Le composé a été utilisé pour synthétiser un intercalateur de l'ADN . Les intercalateurs de l'ADN sont utilisés pour s'insérer entre les bases azotées planes de l'ADN. Cela peut entraîner un débobinage et un allongement de l'ADN, affectant sa fonctionnalité et offrant une méthode de manipulation de l'ADN.
Synthèse de molécules pour des études biologiques
Ce composé est impliqué dans la synthèse de molécules pour diverses études biologiques . Il a été utilisé dans la synthèse d'activités cytotoxiques et insecticides de dérivés de l'harmine, d'isoquinoléines, de β-carbolines et de 3-déazapurines via une décarboxylation oxydative .
Évaluation cytotoxique
Le composé a été utilisé dans l'évaluation cytotoxique des β-carbolines 1,3-di- et 1,3,9-trisubstituées . Ces évaluations sont cruciales dans le développement de nouveaux médicaments et traitements, en particulier dans le domaine de l'oncologie.
Recherche chimique
En tant que composé chimique avec une formule moléculaire spécifique (C15H15NO2) et un poids moléculaire (241,29), "this compound" est utilisé dans diverses applications de recherche chimique .
Recherche pharmaceutique
Ce composé est utilisé comme standard secondaire pharmaceutique . Les standards secondaires pharmaceutiques sont des substances médicamenteuses authentifiées et bien caractérisées utilisées pour calibrer, qualifier et valider les méthodes analytiques dans la recherche pharmaceutique et le contrôle de la qualité.
Mécanisme D'action
Target of Action
It is related to9-Acridinecarboxylic acid , which has been used to synthesize a DNA intercalator . DNA intercalators are agents that can insert themselves between the bases in DNA, disrupting the DNA structure and interfering with its normal function.
Mode of Action
If it acts similarly to 9-acridinecarboxylic acid, it may interact with dna byintercalation . This process involves the compound inserting itself between the DNA bases, which can disrupt the DNA structure and interfere with processes such as replication and transcription.
Biochemical Pathways
Dna intercalators can affect various pathways related toDNA replication and transcription . By disrupting the DNA structure, these processes can be inhibited, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Dna intercalators can lead tocell cycle arrest and apoptosis due to their disruptive effects on DNA structure and function.
Propriétés
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAJPSWHTFQIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCCC3=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)
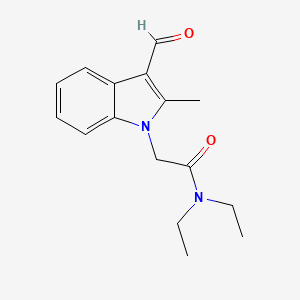
![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)
![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)
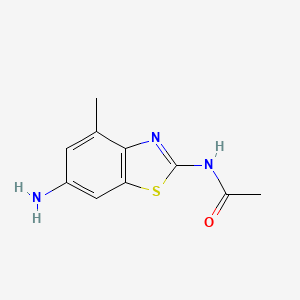
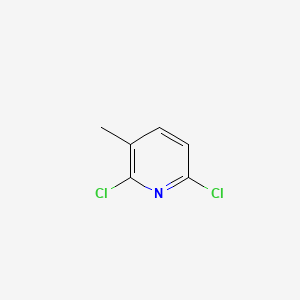
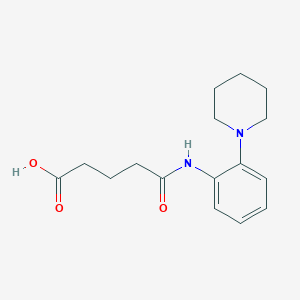
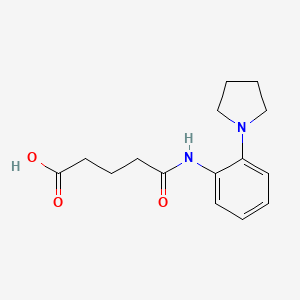
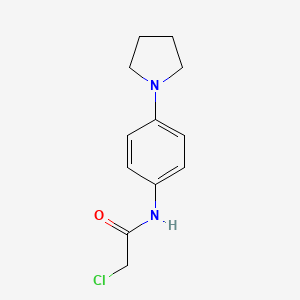

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)
